1-methyl-3-{[4-(3-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-3-{[4-(3-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring substituted with a methyl group, a carboxylic acid group, and a piperazine moiety linked to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-{[4-(3-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting from hydrazine and an appropriate β-diketone, the pyrazole ring is formed through cyclization.
Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution, often using a suitable leaving group on the pyrazole ring.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-{[4-(3-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-METHYL-3-{[4-(3-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[4-(3-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may facilitate binding to biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-Methyl-3-{[4-(2-methylbenzyl)piperazino]carbonyl}-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-{[4-(4-methylbenzyl)piperazino]carbonyl}-1H-pyrazole-4-carboxylic acid
Comparison: Compared to its analogs, 1-METHYL-3-{[4-(3-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID may exhibit unique binding affinities and biological activities due to the specific positioning of the methyl group on the benzyl ring. This structural variation can influence the compound’s pharmacokinetics and pharmacodynamics, making it a distinct candidate for further research.
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-methyl-3-[4-[(3-methylphenyl)methyl]piperazine-1-carbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C18H22N4O3/c1-13-4-3-5-14(10-13)11-21-6-8-22(9-7-21)17(23)16-15(18(24)25)12-20(2)19-16/h3-5,10,12H,6-9,11H2,1-2H3,(H,24,25) |
InChI Key |
JKFTUCHHETYIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=NN(C=C3C(=O)O)C |
Origin of Product |
United States |
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